10-Deacetylbaccatin III is classified as a diterpene and falls under the broader category of taxanes. Its structural characteristics and biological activities categorize it as a natural product with significant pharmaceutical applications.
The synthesis of 10-deacetylbaccatin III can be achieved through various methods, including both chemical synthesis and biotechnological approaches.
One notable method involves the conversion of 9-Dihydrobaccatin III to 10-deacetylbaccatin III using hydrazine hydrate. The process includes several steps:
Recent advancements have also explored microbial biosynthesis using genetically engineered Escherichia coli. This method involves integrating specific genes that enhance the production of 10-deacetylbaccatin III from simpler precursors, such as acetyl-CoA and glucose .
The molecular formula of 10-deacetylbaccatin III is , and its structure features a complex arrangement typical of taxanes:
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm its structure, revealing distinct chemical shifts corresponding to the various protons and carbons within the molecule .
10-Deacetylbaccatin III participates in several significant chemical reactions:
These reactions are essential for both its natural biosynthetic pathways and synthetic applications in drug development.
The mechanism of action for 10-deacetylbaccatin III primarily revolves around its role as a precursor in paclitaxel synthesis. Paclitaxel exerts its anti-cancer effects by stabilizing microtubules and preventing their depolymerization during cell division, effectively halting cancer cell proliferation. The conversion from 10-deacetylbaccatin III to paclitaxel involves several enzymatic steps that modify its structure to enhance biological activity .
Spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) have been employed to analyze its physical properties further .
The primary applications of 10-deacetylbaccatin III include:
The biosynthesis of 10-deacetylbaccatin III (10-DAB) initiates with the cyclization of geranylgeranyl diphosphate (GGPP) to taxadiene, catalyzed by taxadiene synthase (TDS). This scaffold undergoes a multi-step oxidative functionalization orchestrated by cytochrome P450 oxygenases and transferases. Recent studies utilizing multiplexed perturbation × single nuclei (mpXsn) RNA sequencing have resolved previously uncharacterized enzymatic bottlenecks. For instance, the taxadiene 5α-hydroxylase (T5αH) typically generates off-pathway byproducts due to inherent catalytic inefficiency. However, a nuclear transport factor 2 (NTF2)-like protein, FoTO1, acts as a chaperone to enhance T5αH fidelity, increasing taxadien-5α-ol yield by 11-fold in planta [6]. Concurrently, the taxane oxetanase (TOT) installs the signature D-ring oxetane moiety, while a newly discovered β-phenylalanine-CoA ligase facilitates side-chain attachment [6] [9].
Transporter-mediated substrate channeling further regulates flux toward 10-DAB. The NPF2.1 transporter in Taxus enables proton-coupled uptake of 10-DAB intermediates into specialized plastids, increasing local concentrations for acetylation reactions. Knockdown experiments reduced baccatin III accumulation by 67%, confirming NPF2.1’s role in spatial metabolic channeling [5].
Table 1: Key Enzymes in Taxane Backbone Formation
Enzyme | Function | Catalytic Challenge | Regulatory Factor |
---|---|---|---|
Taxadiene synthase (TDS) | Cyclizes GGPP to taxadiene | Low catalytic turnover (kcat = 0.02 s−1) | Transcriptional upregulation by jasmonate |
Taxadiene 5α-hydroxylase (T5αH) | Hydroxylates C5 position | >90% off-pathway products | FoTO1 chaperone |
Taxane oxetanase (TOT) | Installs oxetane (D-ring) | Requires cytochrome P450 reductase | ERF-family transcription factors |
NPF2.1 transporter | Facilitates 10-DAB intermediate uptake | pH-dependent (optimum pH 5.3) | Proton gradient |
DBAT (EC 2.3.1.165) catalyzes the C10 acetylation of 10-DAB to yield baccatin III, a prerequisite for paclitaxel side-chain attachment. This reaction exhibits strict dependence on acetyl-CoA as a co-substrate, creating a metabolic bottleneck in heterologous systems. DBAT kinetics vary significantly across Taxus species: T. cuspidata DBAT shows a Km of 58 µM for 10-DAB, while T. baccata orthologs exhibit negligible activity [7] [8].
Microbial bioengineering has circumvented acetyl-CoA limitations. Escherichia coli strains engineered with a hybrid acetyl-CoA pathway—incorporating Salmonella enterica acetyl-CoA synthetase (Se/acsL641P) and pantothenate kinase (PANK)—achieved intracellular acetyl-CoA titers >3× wild-type levels. When coupled with DBAT expression, this system converted 6 g/L 10-DAB to 4.6 g/L baccatin III in fed-batch bioreactors [1] [4]. Surprisingly, DBAT also exhibits deacetylase activity under alkaline conditions, reversibly converting baccatin III back to 10-DAB. This equilibrium was mitigated by acetic acid supplementation (pH 5.5), which simultaneously supplied acetyl groups and suppressed backward reactions [4].
Table 2: Microbial Platforms for 10-DAB Acetylation
Host System | Engineering Strategy | Baccatin III Titer | Yield (%) |
---|---|---|---|
E. coli (base strain) | DBAT expression | 0.12 g/L | 6.0 |
E. coli ACS+ | Acetyl-CoA synthetase overexpression | 1.83 g/L | 61.0 |
E. coli ACS+/PANK+ | Acetyl-CoA synthetase + pantothenate kinase | 4.60 g/L | 76.7 |
Saccharomyces cerevisiae | NPF2.1 transporter + DBAT | 0.08 g/L* | 80.0* |
At 0.1 mg/L 10-DAB input; pH 5.3 [5] [10]*
DBAT expression is governed by a hierarchical regulatory network. Jasmonate-responsive transcription factors (ERF, WRKY) bind the dbat promoter, inducing transcript levels 8-fold upon fungal elicitation [9]. Conversely, miRNA-mediated silencing fine-tunes DBAT output: miR482c targets DBAT mRNA for degradation in undifferentiated calli, reducing acetylation flux during dedifferentiation [3].
Post-translational modifications expand DBAT’s catalytic versatility. Structural characterization revealed a conserved His-His-Asp catalytic triad, with Gly38 and Phe301 forming the acyl-donor pocket. Site-directed mutagenesis generated DBATG38R/F301V with 6-fold enhanced kcat/Km for 10-deacetyltaxol (3.54 M−1s−1 vs. 0.61 M−1s−1 in wild-type), enabling efficient Taxol semi-synthesis from xylosyl precursors [7]. Additionally, FoTO1 enhances not only early oxidases but also stabilizes DBAT, increasing its half-life at 30°C from 2.1 to 5.8 hours [6].
Metabolic flux toward 10-DAB is dynamically shaped by source-sink relationships. 13C-labeling studies in Taxus suspension cells revealed that 10-DAB constitutes 38–45% of total taxanes in elicited cultures, functioning as a hub metabolite branching toward paclitaxel, cephalomannine, and xylosyl derivatives [9]. Elicitors like Fusarium graminearum autoclaved culture filtrate (ACF) perturb central metabolism, redirecting carbon from primary to diterpenoid pathways. At 10% (v/v) ACF, 10-DAB accumulation surged 7.38-fold compared to controls, while paclitaxel increased only 2.1-fold, indicating preferential 10-DAB channeling [9].
Computational flux balance analysis (FBA) models identified two rate-limiting nodes:
These constraints were alleviated in engineered E. coli via modular pathway refactoring:
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